

potential off-target effects of UCB9386 at high concentrations

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UCB9386 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of **UCB9386**, particularly at high concentrations. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of UCB9386?

UCB9386 is a potent, selective, and brain-penetrant inhibitor of NUAK1 (NUAK family SnF1-like kinase-1), with a biochemical pIC50 of 10.1.[1][2]

Q2: What are the known off-target effects of **UCB9386** at low concentrations?

At a concentration of 10 nM, **UCB9386** has been shown to inhibit NUAK2 and JAK2 by more than 50%.[1][2][3] Due to this activity on NUAK2 and JAK2, it has been suggested that **UCB9386** may not possess the required selectivity to be classified as a chemical probe.

Q3: Are there known off-target effects of **UCB9386** at high concentrations?

Specific IC50 values for **UCB9386** against a broad range of kinases at high concentrations are not publicly available. However, the initial high-throughput screening that led to the development of **UCB9386** identified a precursor compound that inhibited eight kinases out of a







panel of 365 by more than 50% at a concentration of 1 μ M. While the specific identities of these eight kinases are not detailed in available literature, this suggests that at higher concentrations, the likelihood of engaging additional off-targets increases.

Q4: My experimental results are inconsistent with known NUAK1 inhibition. Could off-target effects be the cause?

Yes, if you are using high concentrations of **UCB9386**, it is possible that the observed phenotype is due to the inhibition of off-target kinases such as NUAK2 or JAK2, or other unidentified kinases. It is recommended to perform control experiments to validate that the observed effect is due to NUAK1 inhibition. This can include using a structurally different NUAK1 inhibitor or using genetic knockdown of NUAK1 to see if the phenotype is recapitulated.

Q5: How can I determine if **UCB9386** is affecting other kinases in my experimental system?

To identify potential off-target effects in your specific cellular context, you can perform a comprehensive kinase profiling study, such as a KINOMEscan™, or run a panel of in-house kinase assays against a selection of kinases that are relevant to your biological system.

Data Presentation: Kinase Selectivity of UCB9386

The following table summarizes the known quantitative and qualitative data on the kinase selectivity of **UCB9386**.



Target	Metric	Value	Concentration	Notes
NUAK1	pIC50	10.1	-	Primary target.[1] [2]
NUAK2	% Inhibition	>50%	10 nM	Known off-target.
JAK2	% Inhibition	>50%	10 nM	Known off-target.
Other Kinases	% Inhibition	>50% (8 of 365)	1 μΜ	Data from a precursor compound in a high-throughput screen. Specific kinases not identified.

Experimental Protocols ATP-Glo™ Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of **UCB9386** against a kinase of interest using the ATP-Glo™ luminescent assay format.

Objective: To quantify the amount of ADP produced in a kinase reaction, which is inversely correlated with the amount of ATP remaining and thus indicates the inhibitory activity of the compound.

Materials:

- Kinase of interest
- Kinase-specific substrate
- UCB9386
- ATP



- Kinase reaction buffer
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque multi-well plates (96- or 384-well)
- Luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of **UCB9386** in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
- Kinase Reaction:
 - Add the kinase, substrate, and kinase reaction buffer to the wells of the multi-well plate.
 - Add the diluted UCB9386 or vehicle control to the appropriate wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at the optimal temperature and time for the specific kinase.
- ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each
 well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at
 room temperature.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Plot the luminescence signal against the logarithm of the **UCB9386** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



KINOMEscan™ Profiling for Off-Target Identification

This protocol provides a general workflow for identifying off-target interactions of **UCB9386** using a competitive binding assay platform like KINOMEscan™.

Objective: To determine the binding affinity of **UCB9386** to a large panel of kinases.

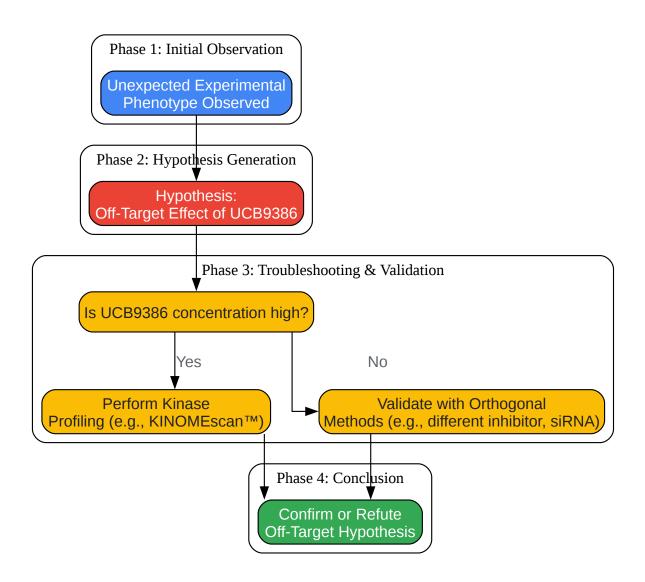
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

Procedure:

- Compound Submission: Provide **UCB9386** at a specified concentration (e.g., 1 μ M or 10 μ M) to the service provider.
- Assay Performance:
 - A panel of DNA-tagged kinases is mixed with the immobilized ligand and UCB9386.
 - The mixture is allowed to reach equilibrium.
 - The amount of kinase bound to the immobilized ligand is quantified.
- Data Analysis:
 - The results are typically reported as a percentage of the DMSO control (%Ctrl). A lower
 %Ctrl value indicates stronger binding of the test compound to the kinase.
 - Hits are identified as kinases that show significant inhibition of binding at the tested concentration.
 - For hits of interest, a Kd (dissociation constant) can be determined by running a doseresponse curve.

Visualizations

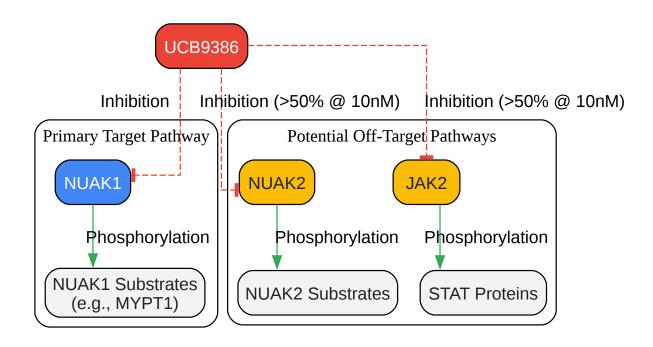




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Caption: Troubleshooting workflow for suspected off-target effects.





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Caption: **UCB9386** primary and off-target signaling pathways.

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